4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine
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Overview
Description
4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine is an organic compound belonging to the class of heterocyclic compounds It features a triazole ring fused with a pyrazole ring, both of which are nitrogen-containing five-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with hydrazine hydrate under reflux conditions to form the triazole ring. This intermediate is then reacted with 3-aminopyrazole in the presence of a dehydrating agent such as phosphorus oxychloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-methyl-4H-1,2,4-triazol-3-yl)phenylamine
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
- 2-methyl-5-(4H-1,2,4-triazol-4-yl)aniline
Uniqueness
4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine is unique due to its dual ring structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack the same combination of functional groups and structural features.
Biological Activity
4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions of appropriate precursors under controlled conditions, often utilizing catalysts and specific solvents to enhance yield and purity. For example, a method reported in the literature involves the treatment of 5-methyl-1H-pyrazole with hydrazine derivatives to obtain the desired triazole-pyrazole hybrid .
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains and fungi. A recent evaluation indicated that certain pyrazole derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various models. In vivo studies using carrageenan-induced edema in rats revealed that certain derivatives exhibited significant reductions in paw swelling, indicating their potential as anti-inflammatory agents. The mechanism appears to involve inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .
Anticancer Activity
Emerging research has highlighted the anticancer properties of pyrazole-based compounds. Specifically, this compound has been evaluated for its ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH leads to reduced glycolysis and lactate production in cancer cells, suggesting a potential therapeutic avenue for targeting metabolic pathways in tumors .
Case Study 1: Anti-inflammatory Activity
A study conducted by Sivaramakarthikeyan et al. assessed the anti-inflammatory effects of various pyrazole derivatives including this compound. The results indicated a significant reduction in edema compared to control groups, with an IC50 value demonstrating potency similar to established anti-inflammatory drugs like diclofenac .
Case Study 2: Anticancer Mechanism
In a study focusing on pancreatic cancer cells (MiaPaCa2), compounds related to this compound were shown to inhibit LDH activity effectively. This inhibition correlated with decreased cell proliferation and increased apoptosis rates in treated cells .
Data Tables
Properties
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-3-9-6(12-10-3)4-2-8-11-5(4)7/h2H,1H3,(H3,7,8,11)(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEIWYMHCYOIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=C(NN=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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